3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic aromatic organic compound belonging to the triazole family. This compound features a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group attached to the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of hydrazine derivatives with α-bromo ketones or α-bromo esters. One common method is the reaction of 5-methyl-1-phenyl-1H-1,2,4-triazole with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different triazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous solution.
Major Products Formed:
Oxidation: 3-Bromo-5-methyl-1-phenyl-1,2,4-triazole-5-oxide.
Reduction: 3-Methyl-1-phenyl-1H-1,2,4-triazole.
Substitution: 3-Hydroxy-5-methyl-1-phenyl-1H-1,2,4-triazole or 3-Amino-5-methyl-1-phenyl-1H-1,2,4-triazole.
Scientific Research Applications
3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole has found applications in various scientific research fields:
Chemistry: It is used as a ligand for transition metals to create coordination complexes. These complexes are valuable in catalysis and materials science.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new drugs.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of esters and other organic compounds, serving as a catalyst in these reactions.
Mechanism of Action
The mechanism by which 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole exerts its effects involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological system under study.
Comparison with Similar Compounds
1,2,4-Triazole
Imidazole
3-Methyl-1-phenyl-1H-1,2,4-triazole
3-Hydroxy-5-methyl-1-phenyl-1H-1,2,4-triazole
3-Amino-5-methyl-1-phenyl-1H-1,2,4-triazole
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Properties
CAS No. |
56617-01-7 |
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Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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